2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[lmn][3,8]phenanthroline core with two 3,5-dimethyl-1H-pyrazol-4-yl groups attached at the 2 and 7 positions. The presence of multiple nitrogen atoms and aromatic rings contributes to its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol. The reaction is conducted under an argon atmosphere at room temperature overnight. The solvent is then removed under vacuum, and the resulting crystals are obtained by slow evaporation from a methanol and toluene solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and nitrogen atoms allow it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares the pyrazolyl group but has a simpler structure with a single aromatic ring.
Bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate: Similar in having the pyrazolyl groups, but differs in the core structure and overall complexity.
Uniqueness
2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its complex polycyclic structure, which provides multiple sites for chemical modification and interaction with other molecules. This makes it particularly valuable in research applications where specific interactions and properties are required.
Properties
Molecular Formula |
C24H18N6O4 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
6,13-bis(3,5-dimethyl-1H-pyrazol-4-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C24H18N6O4/c1-9-19(10(2)26-25-9)29-21(31)13-5-7-15-18-16(8-6-14(17(13)18)22(29)32)24(34)30(23(15)33)20-11(3)27-28-12(20)4/h5-8H,1-4H3,(H,25,26)(H,27,28) |
InChI Key |
AVYWFMXENCMUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=C(NN=C6C)C)C2=O |
Origin of Product |
United States |
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